molecular formula C20H18N4O3S B11588664 1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B11588664
M. Wt: 394.4 g/mol
InChI Key: VEDQEQLXUHOUMA-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-methoxyphenyl and 3-methylphenyl groups through various coupling reactions. The triazole ring is then introduced via cyclization reactions, and the final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and efficient separation techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings and heterocyclic structures can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the triazole ring and other functional groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic structures could impart desirable characteristics such as stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione depends on its specific interactions with molecular targets. The triazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione include other triazole-containing molecules and pyrrolidine derivatives. Examples include:

  • 1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
  • 1-(4-methoxyphenyl)-3-{[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for specific interactions with molecular targets and imparts distinct chemical and physical properties.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18N4O3S/c1-12-4-3-5-13(10-12)18-21-20(23-22-18)28-16-11-17(25)24(19(16)26)14-6-8-15(27-2)9-7-14/h3-10,16H,11H2,1-2H3,(H,21,22,23)

InChI Key

VEDQEQLXUHOUMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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